[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-(trifluoromethyl)benzoate
Description
[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-(trifluoromethyl)benzoate is a synthetic chemical compound characterized by its distinctive heterocyclic structure and trifluoromethyl group
Properties
IUPAC Name |
[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO4S2/c16-15(17,18)11-4-2-1-3-9(11)13(20)23-19-12-6-8-25(21,22)14-10(12)5-7-24-14/h1-5,7H,6,8H2/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFIWHZBXUHYCI-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=NOC(=O)C3=CC=CC=C3C(F)(F)F)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CS(=O)(=O)C2=C(/C1=N/OC(=O)C3=CC=CC=C3C(F)(F)F)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-(trifluoromethyl)benzoate typically involves multi-step organic synthesis. Key steps may include:
Formation of the thieno[2,3-b]thiopyran core: : This can be achieved through the cyclization of suitable thiophene derivatives under controlled conditions.
Introduction of the dioxo groups: : Typically involves oxidation reactions employing reagents like hydrogen peroxide or organic peroxides.
Amination: : The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines.
Condensation with 2-(trifluoromethyl)benzoic acid: : Esterification or amidation reactions are employed, often under acidic or basic catalysis.
Industrial Production Methods
Industrial synthesis may involve optimization of these steps to enhance yield and purity, employing robust and scalable methods such as continuous flow chemistry and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: : Leading to further functionalization or degradation of the thieno[2,3-b]thiopyran ring.
Reduction: : Could potentially reduce the dioxo groups to diols or the trifluoromethyl group to a methyl group.
Substitution: : Electrophilic or nucleophilic substitutions at various positions on the aromatic ring or heterocycle.
Condensation: : Formation of more complex molecules by reaction with aldehydes or ketones.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Using hydride donors like sodium borohydride or lithium aluminium hydride.
Substitution: : Bases like sodium hydride or acids such as trifluoroacetic acid.
Major Products Formed
The products vary widely depending on the reaction type. Oxidation often leads to sulfoxides or sulfones, while reduction might yield alcohols or reduced aromatic rings. Substitution reactions result in substituted thieno[2,3-b]thiopyrans, and condensation reactions generate larger organic frameworks.
Scientific Research Applications
This compound finds applications in:
Chemistry: : As a reagent or intermediate in the synthesis of more complex molecules.
Biology: : Potential use in bioactive molecules, enzyme inhibitors, or fluorescent probes.
Medicine: : Development of novel pharmaceuticals, particularly where trifluoromethyl groups enhance metabolic stability or bioactivity.
Industry: : Used in materials science for the development of advanced polymers or electronic materials due to its unique structural properties.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action varies with its application:
Chemical reactions: : Acts as a reagent or intermediate.
Biological systems: : The trifluoromethyl group often enhances binding affinity to protein targets, altering enzyme activity or receptor binding.
Pharmaceuticals: : Could interfere with specific biochemical pathways by binding to enzyme active sites or receptor proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] benzoate.
[(E)-(5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-(trifluoromethyl)benzoate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
